Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGAPTWYPKOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973175 | |
| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-48-4, 5760-40-7 | |
| Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73257-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized via the Hantzsch condensation reaction. This reaction involves the condensation of an aldehyde (such as p-tolualdehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an amine (such as ammonium acetate) under acidic conditions. The reaction is typically carried out in the presence of a catalyst, such as iodine, and can be promoted by microwave irradiation under solvent-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar Hantzsch condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
Antihypertensive Agents
DMDM is part of a broader class of dihydropyridine derivatives that are known for their antihypertensive properties. These compounds function primarily as calcium channel blockers, which help in the relaxation of vascular smooth muscle and subsequently reduce blood pressure. The mechanism involves inhibition of calcium influx through voltage-gated calcium channels in cardiac and smooth muscle cells.
Cardiovascular Health
Research has indicated that DMDM and its analogs may play a role in cardiovascular health by improving endothelial function and reducing vascular resistance. Such effects are beneficial for patients with hypertension and other cardiovascular disorders.
Neuroprotective Effects
Emerging studies suggest that DMDM may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate calcium levels in neurons could contribute to its protective effects against excitotoxicity.
Case Study 1: Antihypertensive Efficacy
A clinical study evaluated the efficacy of DMDM in patients with essential hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure after administration over a period of 12 weeks. The study concluded that DMDM could be a viable alternative to existing antihypertensive medications.
Case Study 2: Neuroprotective Mechanisms
In vitro studies using neuronal cell lines demonstrated that DMDM could reduce oxidative stress markers and calcium overload induced by glutamate toxicity. These findings suggest potential therapeutic applications for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other calcium channel blockers, which are used to treat cardiovascular conditions.
Comparison with Similar Compounds
Substituent Effects at the 4-Phenyl Position
The 4-aryl substituent critically influences DHP pharmacology. A comparison of substituents and their effects is summarized in Table 1 :
Key Observations :
- Electron-withdrawing groups (e.g., nitro in nifedipine) increase DHP ring planarity, enhancing calcium channel binding and vasodilatory potency .
- Halogenated substituents (e.g., dichlorophenyl) balance electronic effects and lipophilicity, offering moderate activity .
Ester Group Modifications
Ester groups at positions 3 and 5 impact pharmacokinetics and solubility. Table 2 highlights ester variations:
Key Observations :
- Methyl esters (target compound) offer balanced lipophilicity and oral bioavailability .
- Bulky esters (e.g., tert-butyl in mebudipine) enhance metabolic stability but reduce solubility and absorption .
- Ethyl/isopropyl esters are common in research for tuning half-life and tissue distribution .
Pharmacological Activity
- Calcium Channel Blockade : The target compound’s 4-methylphenyl group likely confers weaker binding to L-type calcium channels compared to nifedipine’s nitro group, as electron-withdrawing substituents stabilize the DHP ring’s planar, bioactive conformation .
- Antimicrobial and Antitubercular Activity : DHPs with carbamoyl or pyrazole substituents (e.g., diethyl 4-(pentylcarbamoyl)-DHP) show enhanced antimicrobial activity due to polar interactions . The target compound’s lack of such groups may limit this activity.
- Apoptosis Induction : Ethyl ester DHPs (e.g., diethyl 4-(2,5-dimethoxyphenyl)-DHP) demonstrate pro-apoptotic effects in cancer cells, suggesting ester-dependent mechanisms .
Physicochemical Properties
- Solubility : The 4-methylphenyl group increases hydrophobicity compared to nitro-DHPs but remains more soluble than tert-butyl derivatives .
- Crystal Packing : Methoxy-substituted DHPs (e.g., diethyl 4-(2,5-dimethoxyphenyl)-DHP) form hydrogen-bonded networks, enhancing crystallinity, while methyl groups may reduce intermolecular interactions .
Biological Activity
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMDP) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of DMDP, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMDP has the following chemical properties:
- Molecular Formula : C₁₈H₂₁NO₄
- Molecular Weight : 315.36 g/mol
- CAS Number : 73257-48-4
- MDL Number : MFCD00610976
The compound features a dihydropyridine ring that is crucial for its biological activity. The structure allows for interactions with various biological targets, particularly calcium channels and enzymes.
1. Calcium Channel Modulation
DHPs like DMDP are well-known for their ability to modulate L-type calcium channels. This action contributes to their effectiveness as antihypertensive agents. Studies have shown that DMDP can induce vasodilation by blocking calcium influx in vascular smooth muscle cells, leading to reduced blood pressure and improved cardiovascular function .
2. Cholinesterase Inhibition
Recent research indicates that DMDP derivatives exhibit significant inhibition of cholinesterases (ChEs), which are important in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, a related compound demonstrated an IC₅₀ value of 12.6 μM against acetylcholinesterase (AChE), indicating potential for cognitive enhancement through cholinergic modulation .
3. Antimicrobial Activity
DMDP has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria, including multidrug-resistant strains. This suggests its potential utility in treating infections caused by resistant pathogens .
The mechanisms underlying the biological activities of DMDP are primarily attributed to its structural features:
- Calcium Channel Blockade : The dihydropyridine moiety facilitates binding to calcium channels, inhibiting calcium entry into cells.
- Cholinergic Activity : The compound's ability to inhibit ChEs enhances acetylcholine levels in the synaptic cleft, which is crucial for neurotransmission.
- Antioxidant Properties : Some studies suggest that DHPs can exert antioxidant effects, reducing oxidative stress in various cellular contexts.
Case Studies and Research Findings
Q & A
Q. Key reaction parameters :
- Solvent choice : Ethanol enhances solubility of intermediates, while water-based methods reduce environmental impact but may require phase-transfer catalysts .
- Temperature : Reflux (~80°C for ethanol) ensures sufficient energy for cyclization. Lower temperatures result in incomplete reactions.
- Catalysts : Acidic (e.g., HCl) or basic conditions can modulate reaction speed and byproduct formation.
Q. Yield optimization :
- Purity >95% is achievable via recrystallization from ethanol or chromatographic purification .
Basic: Which spectroscopic and crystallographic methods confirm its structure and purity?
Q. Primary techniques :
- NMR : Assigns substituent positions (e.g., 1H NMR: δ 2.3–2.5 ppm for methyl groups; 5.1 ppm for the NH proton) .
- IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and dihydropyridine ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolves planarity of the 1,4-dihydropyridine ring and substituent spatial orientation (e.g., torsion angles <10° for coplanar aryl groups) .
Q. Supporting data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ | |
| Molecular Weight | 329.40 g/mol | |
| CAS Number | 119789-09-2 |
Advanced: How do structural modifications impact biological activity in dihydropyridine derivatives?
Q. Substituent effects :
Q. Methodological strategies :
- Systematic SAR studies : Synthesize analogs with para-substituted aryl groups to test lipophilicity-activity relationships .
- In vitro assays : Use patch-clamp electrophysiology to quantify Ca²⁺ current inhibition in vascular smooth muscle cells .
Advanced: How to resolve contradictions in reported biological activities of similar derivatives?
Q. Common contradictions :
Q. Resolution strategies :
- Standardized assays : Use identical cell lines (e.g., HEK293 expressing L-type Ca²⁺ channels) and buffer conditions.
- Computational modeling : Perform molecular dynamics simulations to predict binding affinity variations .
Advanced: What mechanistic insights exist for its interaction with calcium channels?
Q. Key findings :
- The 1,4-dihydropyridine ring binds to the α1 subunit of L-type Ca²⁺ channels, inducing a conformational shift that inhibits ion flux .
- 4-Methylphenyl substitution enhances membrane partitioning vs. unsubstituted derivatives (log P = 3.2 vs. 2.7) .
Q. Comparative analysis :
- Nifedipine analogs : This compound’s methyl ester groups reduce hydrolysis rates compared to ethyl esters, prolonging action .
Advanced: How can computational tools guide the design of novel analogs?
Q. Integrated approaches :
- Docking studies : Screen virtual libraries against Ca²⁺ channel crystal structures (PDB: 6JPA) to prioritize substituents .
- QSAR models : Use descriptors like Hammett σ values and molar refractivity to predict activity trends .
- MD simulations : Assess binding pocket stability over 100-ns trajectories to identify stable interactions .
Q. Example workflow :
Generate 3D conformers of analogs.
Dock into the channel’s voltage-sensing domain.
Rank by binding energy and synthetic feasibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
